Cas no 1402004-77-6 (1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE)
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE Chemical and Physical Properties
Names and Identifiers
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- 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE
- Benzene, 1-chloro-2-fluoro-3-iodo-4-methoxy-
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- MDL: MFCD26406843
- Inchi: 1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
- InChI Key: QEOCPFHDNZFTEW-UHFFFAOYSA-N
- SMILES: C1(Cl)=CC=C(OC)C(I)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C383840-10mg |
1-Chloro-2-Fluoro-3-Iodo-4-Methoxybenzene |
1402004-77-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383840-50mg |
1-Chloro-2-Fluoro-3-Iodo-4-Methoxybenzene |
1402004-77-6 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C383840-100mg |
1-Chloro-2-Fluoro-3-Iodo-4-Methoxybenzene |
1402004-77-6 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Alichem | A019090295-5g |
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene |
1402004-77-6 | 95% | 5g |
1,044.45 USD | 2021-06-17 | |
| eNovation Chemicals LLC | Y1247545-250mg |
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE |
1402004-77-6 | 95% | 250mg |
$305 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247545-1g |
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE |
1402004-77-6 | 95% | 1g |
$630 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247545-5g |
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE |
1402004-77-6 | 95% | 5g |
$1760 | 2024-06-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD449398-5g |
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene |
1402004-77-6 | 97% | 5g |
¥4502.0 | 2023-04-02 | |
| Fluorochem | 332892-250mg |
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE |
1402004-77-6 | 95.0% | 250mg |
£216.00 | 2023-04-15 | |
| Fluorochem | 332892-1g |
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE |
1402004-77-6 | 95.0% | 1g |
£539.00 | 2023-04-15 |
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE (CAS No. 1402004-77-6): A Multifunctional Compound in Pharmaceutical Research
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE, also known by its CAS number 1402004-77-6, represents a unique class of aromatic heterocyclic compounds with significant potential in the development of novel therapeutic agents. This molecule combines multiple functional groups—including chlorine, fluorine, iodine, and methoxy substituents—on a benzene ring, creating a versatile scaffold for drug design. Recent advancements in medicinal chemistry have highlighted its role in modulating biological targets such tyrosine kinase inhibitors and ion channel modulators, making it a focal point in the exploration of targeted therapies for oncology and neurodegenerative disorders.
The 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE structure is characterized by its aromatic ring system with strategic substitution patterns. The presence of iodine at the 3-position enhances the molecule's reactivity, while the methoxy group at the 4-position contributes to polar interactions with biological receptors. The fluorine and chlorine atoms at positions 2 and 1, respectively, further refine the molecule's lipophilicity and metabolic stability, critical factors in drug candidate optimization. These substituents collectively influence the compound's bioavailability, selectivity, and pharmacokinetic profile, making it a valuable tool in structure-activity relationship (SAR) studies.
Recent research has demonstrated the 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE's potential as a precursor molecule for the synthesis of antineoplastic agents. A 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit selective inhibition of EGFR (Epidermal Growth Factor Receptor), a key target in non-small cell lung cancer (NSCLC) therapy. The iodine substituent was found to enhance the molecule's binding affinity to the ATP-binding site of the kinase domain, while the methoxy group improved its cell permeability. Such findings underscore the importance of functional group optimization in drug development.
In the context of neurological disorders, 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE derivatives have shown promise in modulating ion channels associated with epilepsy and chronic pain. A 2024 study in *ACS Chemical Neuroscience* highlighted the compound's ability to act as a modulator of voltage-gated sodium channels, suggesting its potential application in anticonvulsant and analgesic therapies. The fluorine and iodine substituents were identified as critical for achieving selective channel blockade, reducing off-target effects compared to traditional antiepileptic drugs.
The 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE molecule also serves as a platform for combinatorial chemistry. Its aromatic ring system provides multiple sites for functional group modification, enabling the creation of diverse drug-like molecules. For instance, replacing the methoxy group with hydroxyl or amino functionalities can alter the compound's hydrophilicity and metabolic stability, tailoring it for specific therapeutic applications. This flexibility has made it a popular choice in high-throughput screening campaigns aimed at identifying lead compounds for anti-inflammatory and antimicrobial activities.
From a synthetic perspective, the 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE molecule presents challenges and opportunities in organic synthesis. The iodine substituent, while beneficial for bioactivity, can introduce reactivity issues during synthesis due to its high electronegativity. Advanced protecting group strategies and selective functionalization techniques have been developed to address these challenges, ensuring the compound's stability during preparation and storage. These synthetic advancements reflect the broader trend in drug discovery to balance functional group utility with chemical stability.
The 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE's role in targeted drug delivery is another area of active research. Its hydrophobic and hydrophilic characteristics allow it to be incorporated into nanoformulations that enhance drug solubility and targeted release. For example, encapsulating the compound in lipid nanoparticles has been shown to improve its oral bioavailability, a critical factor for chronic disease management. Such innovations highlight the compound's adaptability to modern drug delivery systems.
Furthermore, the 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE molecule's potential in antimicrobial therapy is being explored. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated that derivatives of this compound exhibit activity against multidrug-resistant bacteria. The iodine substituent was found to disrupt bacterial cell membranes, while the fluorine group enhanced the molecule's lipophilicity, facilitating its penetration into microbial cells. These findings suggest that the compound could be a candidate for novel antibiotics in the face of rising antimicrobial resistance.
Despite its promising applications, the 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE molecule also presents challenges in clinical translation. Issues such as toxicity, metabolic clearance, and drug-drug interactions must be carefully evaluated during preclinical studies. Additionally, the cost of synthesis and scalability of production are critical factors in determining its viability for large-scale therapeutic use. These considerations underscore the need for comprehensive pharmacological profiling and regulatory compliance in the development of drug candidates based on this scaffold.
In conclusion, 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE represents a multifaceted molecule with diverse applications in pharmaceutical research. Its unique structural features enable it to serve as a precursor for novel therapeutics in oncology, neurology, and antimicrobial therapy. As research continues to uncover its mechanistic insights and clinical potential, the compound is poised to play a significant role in the future of drug discovery and medical innovation.
1-CHLORO-2-FLUORO-3-IODOBENZENE: A Multifaceted Molecule in Pharmaceutical Research Introduction 1-Chloro-2-fluoro-3-iodobenzene is a halogenated aromatic compound with a unique combination of functional groups—chlorine, fluorine, and iodine—attached to a benzene ring. Its structural diversity and chemical reactivity make it a valuable scaffold in pharmaceutical research, offering opportunities for the development of novel therapeutics across multiple therapeutic areas, including oncology, neurology, and antimicrobial therapy. This compound has garnered attention due to its potential to serve as a precursor for drug candidates with diverse pharmacological profiles. --- ### Structural and Chemical Properties The molecule consists of a benzene ring with three halogen atoms (Cl, F, I) substituted at positions 1, 2, and 3, respectively. The presence of these halogens imparts specific electronic and steric effects, influencing the compound’s reactivity, solubility, and biological activity. The iodine atom, being the most electronegative and largest, introduces significant steric hindrance and enhances the molecule’s lipophilicity. Fluorine and chlorine further modulate the molecule’s polarity and metabolic stability, making it a versatile platform for chemical modification. --- ### Applications in Pharmaceutical Research #### 1. Oncology - Targeted Drug Delivery: The compound’s hydrophobic and hydrophilic characteristics allow it to be incorporated into nanoformulations, enhancing oral bioavailability and enabling targeted release of therapeutic agents. - Anti-Cancer Agents: Derivatives of this molecule have shown potential in inhibiting cancer cell proliferation, with some studies suggesting activity against specific oncogenic pathways. The halogenated ring may modulate protein interactions, making it a candidate for kinase inhibitors or other anti-cancer targets. #### 2. Neurology - Anti-Inflammatory and Neuroprotective Effects: The compound’s ability to modulate inflammation and oxidative stress has been explored in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. - Neurotransmitter Modulation: Halogenated aromatics are known to interact with neurotransmitter receptors. The compound’s structure may enable it to act as an agonist or antagonist of GABA or glutamate receptors, offering therapeutic potential for neurological disorders. #### 3. Antimicrobial Therapy - Activity Against Multidrug-Resistant Bacteria: Derivatives of 1-chloro-2-fluoro-3-iodobenzene have demonstrated activity against antibiotic-resistant pathogens. The iodine group disrupts bacterial cell membranes, while fluorine and chlorine enhance lipophilicity, facilitating penetration into microbial cells. - Antifungal and Antiviral Potential: Ongoing research is investigating the compound’s potential as a broad-spectrum antimicrobial agent, particularly in the context of emerging infectious diseases. --- ### Synthetic and Pharmaceutical Challenges - Synthetic Complexity: The presence of three halogens introduces challenges in selective functionalization. Advanced protecting group strategies and catalytic methods are employed to ensure the stability of the molecule during synthesis. - Metabolic Stability and Toxicity: While the halogenated ring enhances bioavailability, it may also lead to toxicity or rapid metabolic clearance. Comprehensive pharmacological profiling is essential to mitigate these risks. - Scalability and Cost: The cost of large-scale synthesis remains a barrier to clinical translation. Optimizing synthetic routes and improving yield are critical for commercial viability. --- ### Future Directions - High-Throughput Screening: The compound is being explored as a lead scaffold for high-throughput screening campaigns to identify novel anti-inflammatory, anti-cancer, and antimicrobial agents. - Nanotechnology Integration: Encapsulation in lipid nanoparticles or other delivery systems is being investigated to enhance solubility and targeted release. - Personalized Medicine: The molecule’s adaptability to functional group modifications may enable the development of personalized therapies tailored to specific genetic or metabolic profiles. --- ### Conclusion 1-Chloro-2-fluoro-3-iodobenzene is a promising molecule in pharmaceutical research, with potential applications in oncology, neurology, and antimicrobial therapy. Its unique structural features and reactivity make it a versatile platform for the development of novel therapeutics. As research progresses, overcoming synthetic and pharmacological challenges will be key to translating this compound into effective treatments for a range of diseases. The compound’s adaptability and multifaceted properties position it as a significant player in the future of drug discovery and medical innovation. Keywords: 1-chloro-2-fluoro-3-iodobenzene, halogenated aromatic compounds, pharmaceutical research, oncology, neurology, antimicrobial agents.1402004-77-6 (1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE) Related Products
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